molecular formula C18H16N2OS B14534033 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one CAS No. 62480-84-6

2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B14534033
CAS No.: 62480-84-6
M. Wt: 308.4 g/mol
InChI Key: DFVKNKKAQKDRLV-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique structure, which may confer specific biological activities and applications not found in other thiazole derivatives .

Properties

CAS No.

62480-84-6

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(N-methylanilino)-5-(1-phenylethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C18H16N2OS/c1-13(14-9-5-3-6-10-14)16-17(21)19-18(22-16)20(2)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

DFVKNKKAQKDRLV-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)N=C(S1)N(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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